![molecular formula C17H16N2O5S B2817124 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921916-34-9](/img/structure/B2817124.png)
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a compound that has been identified as a small molecule ABA mimic (AM1) that acts as a potent activator of multiple members of the family of ABA receptors . It has been used in research to help plants overcome abiotic stresses such as drought, cold, and soil salinity .
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation and Synthesis
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and its derivatives have been synthesized and evaluated for their pharmacological properties. These compounds, characterized by spectroscopic techniques such as FT-IR, Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS), have been found to demonstrate moderate activity against enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) but promisingly good activity against the lipoxygenase enzyme. Additionally, antimicrobial and hemolytic activities of these sulfonamides were probed, confirming proficient antimicrobial activities against a panel of bacterial and fungal species. Computational docking against enzymes (LOX, BChE, AChE) highlighted the importance of sulfonamides in enzyme inhibition (Irshad, 2018).
Enzyme Inhibitory Potential
Studies on new sulfonamides having benzodioxane and acetamide moieties aimed to investigate their enzyme inhibitory potential. The synthesized compounds exhibited substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (AChE), with in silico molecular docking results consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).
Antibacterial Potential and Biological Screening
The N-substituted sulfonamides bearing benzodioxane moiety have shown significant anti-bacterial potential against various Gram-negative and Gram-positive strains. These compounds were synthesized and characterized, and their interaction with different enzymes and bacterial strains was studied. The synthesized compounds were good inhibitors of lipoxygenase and moderate inhibitors of enzymes like AChE, BChE, and α-glucosidase. Compounds were also found to be good antibacterial agents (Abbasi et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-17-6-1-11-9-12(2-4-14(11)18-17)19-25(21,22)13-3-5-15-16(10-13)24-8-7-23-15/h2-5,9-10,19H,1,6-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZELDVFZZQHOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2817042.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2817043.png)
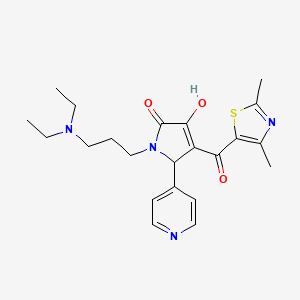
![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B2817048.png)


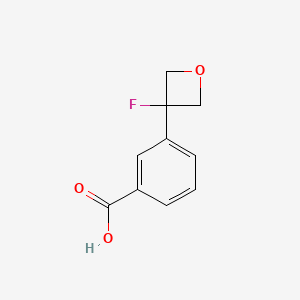
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/no-structure.png)
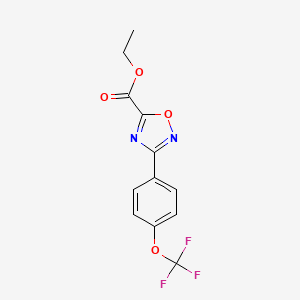
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2817054.png)
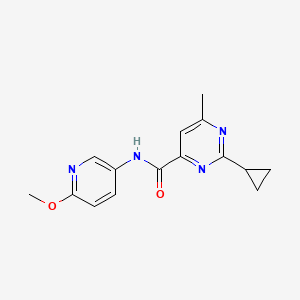
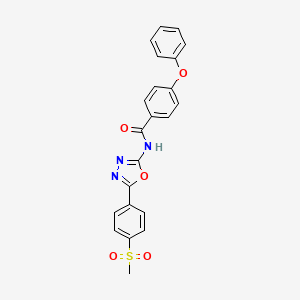
![N-(2-Ethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2817059.png)
![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)